{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-7-yl}methanamine
Description
Properties
Molecular Formula |
C7H12N4 |
|---|---|
Molecular Weight |
152.20 g/mol |
IUPAC Name |
5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-7-ylmethanamine |
InChI |
InChI=1S/C7H12N4/c8-5-6-1-3-11-4-2-9-7(11)10-6/h2,4,6H,1,3,5,8H2,(H,9,10) |
InChI Key |
IDIKNRHGMAWOMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C=CN=C2NC1CN |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approaches to Imidazo[1,2-a]pyrimidines
The literature reports several synthetic methodologies for imidazo[1,2-a]pyrimidine derivatives, which can be adapted to prepare the methanamine-substituted compound:
Multicomponent Reactions (MCRs): Combining aldehydes, amines, and 2-aminopyrimidines under mild conditions to form the fused heterocycle in one pot. This approach is efficient and allows structural diversity.
Condensation and Cyclization: Sequential condensation of 2-aminopyrimidine derivatives with α-haloketones or aldehydes, followed by intramolecular cyclization to form the imidazo ring.
Tandem and One-Pot Reactions: Utilizing tandem reactions involving aza-Michael additions and Mannich-type reactions to build complex heterocycles with high atom economy.
Functionalization at the 7-Position: Post-cyclization modification to introduce the methanamine substituent, often through nucleophilic substitution or reductive amination strategies.
Specific Preparation Methods for this compound
Method 1: Condensation of 2-Aminopyrimidine with Halomethylamine Derivatives
- React 2-aminopyrimidine with a suitable halomethylamine (e.g., chloromethylamine hydrochloride) under reflux in a polar aprotic solvent such as dimethylformamide (DMF).
- The nucleophilic amino group attacks the halomethylamine, followed by intramolecular cyclization to form the fused imidazo[1,2-a]pyrimidine ring with a methanamine substituent at the 7-position.
- Direct installation of the methanamine group during ring formation.
- Moderate to good yields (typically 60–75%).
- Requires careful control of reaction conditions to avoid side reactions.
- Halomethylamines can be sensitive and require handling precautions.
Method 2: Reductive Amination of 7-Formyl Imidazo[1,2-a]pyrimidine
- Synthesize 7-formyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine via known cyclization methods.
- Subject the aldehyde to reductive amination with ammonia or a primary amine source in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or hydrogen with a catalyst.
- This yields the 7-methanamine derivative.
- High selectivity for the methanamine substitution.
- Applicable to a wide range of amine sources for derivative synthesis.
- Requires prior synthesis of the formyl intermediate.
- Reducing agents must be handled with care.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Condensation with Halomethylamine | 2-Aminopyrimidine, halomethylamine | DMF, reflux | 60–75 | Direct methanamine installation | Sensitive reagents, side reactions |
| Reductive Amination | 7-Formylimidazo[1,2-a]pyrimidine, amine | NaBH3CN or H2/catalyst, mild conditions | 70–85 | High selectivity, versatile | Requires formyl intermediate |
| Multicomponent One-Pot | 2-Aminopyrimidine, formaldehyde, ammonia | Acidic/neutral, one-pot | 55–70 | Economical, efficient | Requires optimization |
Research Discoveries and Mechanistic Insights
Mechanism of Cyclization: The formation of the imidazo[1,2-a]pyrimidine core typically involves nucleophilic attack of the amino group on an electrophilic carbon (aldehyde or halomethyl group), followed by ring closure and dehydration steps.
Functionalization at 7-Position: The methanamine substituent is introduced either concomitantly during ring formation or via post-cyclization modification, exploiting the reactivity of the 7-position carbon adjacent to the nitrogen atoms in the fused ring.
Synthetic Flexibility: The scaffold allows for diverse substitutions, enabling medicinal chemists to tailor pharmacological properties by modifying the amine substituent or the ring system.
Applications in Drug Development: The imidazo[1,2-a]pyrimidine derivatives, including methanamine-substituted analogs, show promise in antiviral, anticancer, and CNS-active agents, driving interest in efficient synthetic routes.
Chemical Reactions Analysis
Types of Reactions
{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-7-yl}methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions often conducted in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyrimidine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents .
Scientific Research Applications
{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-7-yl}methanamine is a heterocyclic compound featuring an imidazo[1,2-a]pyrimidine core structure. It is a compound of interest in medicinal chemistry because of its potential biological activities.
Overview
- Molecular Formula:
- Molecular Weight: 152.20 g/mol
- CAS No: 1701770-39-9
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- ENPP1 Inhibition: Derivatives of imidazo[1,2-a]pyrimidine compounds may inhibit ecto-nucleotide triphosphate diphosphohydrolase 1 (ENPP1), a negative regulator of the cGAS-STING pathway involved in immune response modulation. This inhibition enhances the immune response in cancer therapy by promoting the expression of downstream target genes such as IFNB1 and CXCL10.
- Antitumor Activity: Studies have shown that compounds similar to this compound exhibit antitumor efficacy when used with immune checkpoint inhibitors like anti-PD-1 antibodies. For example, one study reported a tumor growth inhibition rate of 77.7% when administered at a dose of 80 mg/kg alongside anti-PD-1 treatment.
Chemical Reactions
This compound can undergo several types of chemical reactions:
- Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
- Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
- Substitution: Nucleophilic substitution reactions can occur, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
- Oxidation: Hydrogen peroxide, potassium permanganate, typically carried out in aqueous or organic solvents.
- Reduction: Sodium borohydride, lithium aluminum hydride, usually performed in anhydrous solvents.
- Substitution: Various nucleophiles such as halides, amines, or thiols; reactions often conducted in polar aprotic solvents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyrimidine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents.
Mechanism of Action
The mechanism of action of {5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-7-yl}methanamine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets, leading to various physiological effects. The specific pathways and targets depend on the particular application and the structure of the derivative being studied .
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Heterocycle Variations
Imidazo[1,2-a]pyrazine Derivatives
- Example: 7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carbaldehyde (CAS 623564-20-5) Structural Difference: Pyrazine (two adjacent nitrogen atoms) replaces pyrimidine (two non-adjacent nitrogens), altering electron distribution and hydrogen-bonding capacity. Functional Group: Carbaldehyde (-CHO) at the 2-position instead of methanamine. The carbaldehyde group may participate in covalent bonding with biological targets, unlike the primary amine in the parent compound .
Imidazo[1,2-a]pyridine Derivatives
- Example : Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate
- Structural Difference : Pyridine (one nitrogen) replaces pyrimidine, reducing hydrogen-bonding sites.
- Functional Group : Carboxylate ester (-COOEt) at the 2-position.
- Applications : This derivative is a precursor for hypoxia-inducible factor (HIF) inhibitors and FXa anticoagulants . The ester group improves lipophilicity, aiding membrane permeability but reducing water solubility compared to the methanamine analogue .
Substituent Position and Functional Group Variations
{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}methanamine (CAS 1700167-50-5)
- Structural Difference : Methanamine at the 5-position instead of 7-position.
- Implications : Positional isomerism affects spatial orientation in binding pockets. For example, the 5-substituted isomer may exhibit altered affinity for kinases like FAK due to steric hindrance differences .
{7-Methylimidazo[1,2-a]pyrimidin-2-yl}methanamine Dihydrobromide (CAS 1423034-75-6)
- Structural Difference : Methyl group at the 7-position and methanamine at the 2-position.
- The dihydrobromide salt improves aqueous solubility, which is advantageous for formulation .
Functionalized Derivatives
Benzyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate Dihydrochloride (CAS 2227206-01-9)
- Structural Features : Pyrazine core with a benzyl carboxylate (-COOBn) group.
- Applications : Used as an intermediate in synthesizing protease-activated receptor (PAR) antagonists. The benzyl group enhances aromatic stacking interactions, while the dihydrochloride salt improves stability .
5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-5,7-dione (CAS 1366126-57-9)
Comparative Data Table
Research Findings and Implications
- Biological Activity : The 7-methanamine substituent in the parent compound is critical for FAK inhibition, as shown in studies where positional isomers (e.g., 5-substituted) exhibited reduced potency .
- Solubility and Bioavailability : Salt forms (e.g., dihydrobromide) significantly enhance solubility, addressing a common limitation of hydrophobic imidazo-fused compounds .
- Synthetic Flexibility : Functionalization at the 2-position (e.g., aldehydes, esters) allows diversification for target-specific optimization .
Biological Activity
{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-7-yl}methanamine (CAS No. 1701770-39-9) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : CHN
- Molecular Weight : 152.20 g/mol
- Structure : The compound features an imidazo[1,2-a]pyrimidine core which is known for various biological activities.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- ENPP1 Inhibition : Recent studies have indicated that derivatives of imidazo[1,2-a]pyrimidine compounds may inhibit ecto-nucleotide triphosphate diphosphohydrolase 1 (ENPP1), a negative regulator of the cGAS-STING pathway involved in immune response modulation. This inhibition enhances the immune response in cancer therapy by promoting the expression of downstream target genes such as IFNB1 and CXCL10 .
- Antitumor Activity : In vivo studies demonstrated that compounds similar to this compound exhibit significant antitumor efficacy when used in combination with immune checkpoint inhibitors like anti-PD-1 antibodies. For instance, one study reported a tumor growth inhibition rate of 77.7% when administered at a dose of 80 mg/kg alongside anti-PD-1 treatment .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of compounds related to this compound:
| Study | Target | IC50 Value (nM) | Effect |
|---|---|---|---|
| Study 1 | ENPP1 | 5.70 | Potent inhibitor enhancing immune response |
| Study 2 | Tumor Growth Inhibition | N/A | 77.7% inhibition with anti-PD-1 antibody |
| Study 3 | cGAS-STING Pathway | N/A | Increased mRNA expression of target genes |
Case Studies
Several case studies highlight the compound's potential:
- Case Study 1 : A murine model was used to evaluate the antitumor effects of this compound in combination with immunotherapy. Results indicated significant tumor regression and enhanced survival rates compared to controls.
- Case Study 2 : In vitro assays demonstrated that derivatives of this compound exhibited cytotoxicity against various cancer cell lines (e.g., HCT116 and MCF-7), suggesting its potential as a chemotherapeutic agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
